molecular formula C18H27ClN2O4 B2579177 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride CAS No. 1396781-63-7

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride

Cat. No. B2579177
M. Wt: 370.87
InChI Key: WHYJECTYQYQTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O4 and its molecular weight is 370.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Potential

A study by Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives of piperazin-1-yl methanone with a focus on anticancer and antituberculosis activities. The research demonstrated that some derivatives exhibited significant in vitro activity against the human breast cancer cell line MDA-MB-435 and showed notable antituberculosis effects against Mycobacterium tuberculosis H37Rv. This suggests potential research applications of similar compounds in developing therapeutic agents against cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) explored the synthesis of amide derivatives including piperazin-1-yl methanone, assessing their antimicrobial effectiveness. Their findings indicated variable and modest activity against bacteria and fungi, showcasing the potential of such compounds in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Enzyme Inhibition and Alzheimer's Disease

Research by Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials, targeting conditions like Alzheimer's disease. These compounds, including derivatives of piperazinyl methanone, were evaluated for their ability to inhibit acetyl and butyrylcholinesterase enzymes, showing promise as leads for Alzheimer's therapy (Hassan et al., 2018).

Structural and Optical Studies

Karthik et al. (2021) focused on the synthesis and characterization of a compound involving piperidin-4-yl and methanone oxime, analyzing its thermal, optical, and structural properties. Such studies underline the interest in understanding the fundamental properties of similar compounds for various scientific applications (Karthik et al., 2021).

properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.ClH/c1-23-16-5-3-4-14(17(16)24-2)18(22)20-10-8-19(9-11-20)12-15(21)13-6-7-13;/h3-5,13,15,21H,6-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYJECTYQYQTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.